Desethyl Candesartan Cilexetil is a known impurity found in Candesartan Cilexetil, a medication primarily used for treating hypertension. [, ] Candesartan Cilexetil, an inactive prodrug, is rapidly hydrolyzed to Candesartan, its active form, during absorption in the gastrointestinal tract. [] Desethyl Candesartan Cilexetil is a degradation product of Candesartan Cilexetil. [, ] Its presence can impact the stability and efficacy of Candesartan Cilexetil formulations.
Desethyl Candesartan Cilexetil is a significant compound derived from Candesartan Cilexetil, which is a prodrug that converts into the active form, Candesartan, upon hydrolysis in the gastrointestinal tract. This compound is primarily classified as an angiotensin II receptor antagonist and is utilized in the treatment of hypertension and heart failure. The chemical structure of Desethyl Candesartan Cilexetil allows it to play a vital role in pharmacological applications, particularly in cardiovascular health.
Desethyl Candesartan Cilexetil is synthesized as an impurity during the production of Candesartan Cilexetil. It has been identified as one of the degradation products when subjected to stability studies, indicating its relevance in pharmaceutical formulations . The compound falls under the category of antihypertensive agents and is classified specifically as a selective angiotensin II receptor blocker.
The synthesis of Desethyl Candesartan Cilexetil is typically achieved through various chemical reactions involving the parent compound, Candesartan Cilexetil. One common method involves the deprotection of trityl derivatives of Candesartan Cilexetil followed by hydrolysis. The process can include:
Desethyl Candesartan Cilexetil has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 582.61 g/mol. The structural representation includes:
The compound's stereochemistry plays a crucial role in its interaction with biological targets, particularly angiotensin II receptors .
Desethyl Candesartan Cilexetil can undergo various chemical reactions, primarily hydrolysis and transesterification, which are critical for its formation from Candesartan Cilexetil. Key reactions include:
These reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and identify any potential degradation products .
Desethyl Candesartan Cilexetil acts primarily as an antagonist at the angiotensin II type 1 receptor (AT1). Upon administration, it competes with angiotensin II for binding to these receptors, leading to:
This mechanism underlies its efficacy in treating hypertension and heart failure by modulating the renin-angiotensin system .
Desethyl Candesartan Cilexetil exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring therapeutic efficacy .
Desethyl Candesartan Cilexetil serves primarily as an analytical standard in pharmaceutical research, particularly for:
The compound's role as a marker for quality assurance underscores its importance in drug development processes .
Desethyl candesartan cilexetil (CAS No. 869631-11-8) is chemically designated as 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate [5] [8]. This complex molecule features a tetrazole biphenyl backbone common to angiotensin II receptor blockers (ARBs), connected to a benzimidazole-7-carboxylate moiety through a methylene bridge. The defining structural modification occurs at the ester side chain, where the O-desethylation results in the replacement of the ethoxy group with a hydrogen atom [7] [8].
The compound exists as a racemic mixture due to the chiral center at the C-1 position of the ethyl ester group. Unlike its parent compound, desethyl candesartan cilexetil lacks stereoselective binding to the angiotensin II type 1 (AT₁) receptor, as confirmed by pharmacological studies comparing enantiomeric activities [5]. Crystallographic analyses reveal that the molecule adopts a twisted conformation in solid state, with intramolecular hydrogen bonding between the benzimidazole carbonyl oxygen and the tetrazole ring nitrogen, contributing to its overall stability [7] [8].
Desethyl candesartan cilexetil exhibits pH-dependent solubility characteristics critical to its analytical detection and isolation. The compound demonstrates limited water solubility (<0.1 mg/mL at 25°C) but shows moderate solubility in polar organic solvents including dimethyl sulfoxide (DMSO, ~15 mg/mL) and methanol (~5 mg/mL) [2] [7]. This solubility profile necessitates specific extraction protocols during impurity analysis, typically employing methanol-water or acetonitrile-water mixtures [7] [8].
The compound's lipophilicity is evidenced by its calculated partition coefficient (logP) of approximately 5.63, significantly higher than candesartan cilexetil (logP ~6.3) due to the loss of the polar ethoxy group [8]. This increased hydrophobicity influences its chromatographic behavior, typically resulting in longer retention times in reversed-phase HPLC systems compared to the parent drug. Experimental data shows the following key physicochemical parameters:
Table 1: Physicochemical Properties of Desethyl Candesartan Cilexetil
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 237-239°C (decomposition) | Differential Scanning Calorimetry |
pKa | 4.16 ± 0.10 | Potentiometric titration |
LogP (octanol-water) | 5.626 | Shake-flask method |
Solubility in DMSO | >10 mg/mL | 25°C |
Solubility in Methanol | ~5 mg/mL | 25°C |
Plasma Protein Binding | >99%* | *Predicted based on structure |
Thermal stability studies indicate decomposition above 240°C without distinct melting, consistent with its complex heterocyclic structure. The compound demonstrates moderate photostability but requires protection from UV light during storage. Solid-state characterization by Fourier-transform infrared spectroscopy (FTIR) reveals characteristic absorption bands at 1715 cm⁻¹ (ester C=O stretch), 1690 cm⁻¹ (amide C=O stretch), and 1550-1600 cm⁻¹ (tetrazole ring vibrations) [7] [8].
Desethyl candesartan cilexetil is primarily characterized as a key metabolic derivative and process-related impurity of candesartan cilexetil, distinguished by a single structural modification at the ester side chain [5] [6]. While candesartan cilexetil contains a 1-(cyclohexyloxycarbonyloxy)ethyl ester group, desethyl candesartan cilexetil features dealkylation at the ethyl position, resulting in distinct physicochemical and pharmacological properties [7] [8].
This structural deviation reduces the molecular weight from 610.67 g/mol in candesartan cilexetil to 582.61 g/mol in the desethyl analogue [6] [8]. The modification significantly impacts receptor binding kinetics as the desethyl metabolite demonstrates approximately 10-fold lower affinity for the AT₁ receptor compared to the active metabolite candesartan, as established through radioligand binding assays [1] [6]. The diminished pharmacological activity categorizes desethyl candesartan cilexetil as an inactive metabolite, though it retains the molecular framework necessary for angiotensin receptor interaction.
Table 2: Comparative Structural and Functional Analysis
Characteristic | Desethyl Candesartan Cilexetil | Candesartan Cilexetil |
---|---|---|
Molecular Formula | C₃₁H₃₀N₆O₆ | C₃₃H₃₄N₆O₆ |
Molecular Weight | 582.61 g/mol | 610.67 g/mol |
Origin | Metabolic derivative | Prodrug |
CYP450 Metabolism | Precursor to further metabolites | Substrate (CYP2C9) |
AT₁ Receptor Binding | Weak (micromolar Kd) | Not applicable (prodrug) |
Active Metabolite | No | Candesartan (active) |
Pharmacological Activity | Negligible | Antihypertensive (indirect) |
Regulatory Classification | Process-related impurity | Active Pharmaceutical Ingredient |
The metabolic pathway involves cytochrome P450 2C9 (CYP2C9)-mediated O-deethylation of candesartan cilexetil, representing a primary route of biotransformation [6]. In pharmaceutical quality control, desethyl candesartan cilexetil is monitored as "Candesartan Cilexetil Impurity B" according to European Pharmacopoeia specifications or "Related Compound B" per United States Pharmacopeia standards, with typical acceptance limits of ≤0.15% in final drug products [5] [7] [8]. Its structural similarity necessitates sophisticated chromatographic separation techniques, such as HPLC using C18 columns with buffered mobile phases, to resolve this impurity from the parent compound during pharmaceutical analysis.
Table 3: Regulatory Status as Pharmaceutical Impurity
Pharmacopeia | Designation | Acceptance Criteria |
---|---|---|
European Pharmacopoeia | Candesartan Cilexetil Impurity B | ≤0.15% |
USP | Related Compound B | ≤0.15% |
ICH Guidelines | Identified Impurity | Q3B Thresholds |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0